molecular formula C14H15N5O4 B11777697 1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid

1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11777697
M. Wt: 317.30 g/mol
InChI Key: KJCGCRZDKUIZJX-UHFFFAOYSA-N
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Description

1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylicacid is a complex heterocyclic compound that features a pyridazine ring fused with a tetrahydropyridine ring and an imidazole ring. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylicacid typically involves multiple steps, including the formation of the pyridazine and imidazole rings. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require neutral or mildly acidic environments to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which may exhibit different pharmacological properties and applications.

Scientific Research Applications

1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylicacid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylicacid is unique due to its fused ring system, which combines the properties of both pyridazine and imidazole rings

Properties

Molecular Formula

C14H15N5O4

Molecular Weight

317.30 g/mol

IUPAC Name

1-(6-ethoxycarbonyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C14H15N5O4/c1-2-23-14(22)18-4-3-10-9(6-18)5-12(17-16-10)19-7-11(13(20)21)15-8-19/h5,7-8H,2-4,6H2,1H3,(H,20,21)

InChI Key

KJCGCRZDKUIZJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=NN=C(C=C2C1)N3C=C(N=C3)C(=O)O

Origin of Product

United States

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